Cas no 2229645-80-9 (tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate)
tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate
- EN300-1875121
- tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate
- 2229645-80-9
-
- Inchi: 1S/C14H19NO4/c1-14(2,3)19-13(18)15-12-7-6-11(17)9-10(12)5-4-8-16/h4-7,9,16-17H,8H2,1-3H3,(H,15,18)/b5-4+
- InChI Key: BIPNFEQMVMSLKO-SNAWJCMRSA-N
- SMILES: O(C(NC1C=CC(=CC=1/C=C/CO)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 265.13140809g/mol
- Monoisotopic Mass: 265.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 78.8Ų
tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1875121-0.05g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1875121-0.1g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1875121-0.25g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1875121-0.5g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1875121-1.0g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1875121-2.5g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1875121-5.0g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1875121-10.0g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1875121-1g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1875121-5g |
tert-butyl N-[4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenyl]carbamate |
2229645-80-9 | 5g |
$3313.0 | 2023-09-18 |
tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate
Professional Introduction to Compound with CAS No. 2229645-80-9 and Product Name: tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate
The compound with the CAS number 2229645-80-9 and the product name tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and bioorganic chemistry. The intricate arrangement of functional groups within its framework, including hydroxyl and carbamate moieties, positions it as a versatile intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel heterocyclic compounds, particularly those incorporating aromatic rings modified with hydroxyl and carbamate functionalities. The presence of these groups not only enhances the compound's solubility and bioavailability but also opens up possibilities for diverse biological interactions. The tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate structure exemplifies this trend, offering a scaffold that can be further modified to yield derivatives with tailored pharmacological properties.
One of the most compelling aspects of this compound is its potential role in the development of therapeutic agents targeting various diseases. Researchers have been particularly interested in its ability to interact with biological targets such as enzymes and receptors. The hydroxyl groups, in particular, are known to participate in hydrogen bonding, a critical interaction mode in many drug-receptor complexes. This feature makes tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate a promising candidate for designing molecules that can modulate biological pathways effectively.
Recent studies have highlighted the compound's utility in synthesizing novel inhibitors for enzymes involved in metabolic disorders. For instance, modifications to the aromatic ring and the carbamate side chain have been shown to enhance binding affinity and selectivity towards specific enzyme targets. This has opened up avenues for developing treatments for conditions such as diabetes and hyperlipidemia, where enzyme inhibition plays a crucial role. The versatility of tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate lies in its ability to be functionalized at multiple sites, allowing chemists to fine-tune its properties for specific applications.
The synthesis of this compound also showcases advancements in synthetic methodologies, particularly in the area of green chemistry. Modern synthetic routes emphasize efficiency, sustainability, and minimal waste generation. The preparation of tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate involves multi-step reactions that highlight these principles, utilizing catalytic processes and solvent systems that reduce environmental impact. Such innovations are essential for ensuring that pharmaceutical development remains aligned with global sustainability goals.
From a computational chemistry perspective, the molecular modeling of tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate has provided valuable insights into its interactions with biological targets. Advanced computational techniques allow researchers to predict binding affinities, identify key interaction sites, and even design optimized derivatives before conducting experimental validation. This interdisciplinary approach has significantly accelerated the drug discovery process, reducing both time and cost associated with traditional trial-and-error methods.
The compound's potential extends beyond therapeutic applications; it also serves as a valuable tool in chemical research. Its unique structure allows chemists to explore new synthetic pathways and develop novel catalysts. For instance, derivatives of tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-yl)phenylcarbamate have been used to study reaction mechanisms and develop more efficient synthetic strategies for complex molecules. This underscores the importance of fundamental research in advancing both academic knowledge and industrial applications.
In conclusion, the compound with CAS number 2229645-80-9 and the product name tert-butyl N-4-hydroxy-2-(3-hydroxyprop-1-en-1-y l)phen ylcarbamat e represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features, combined with its potential applications in drug development and synthetic chemistry, make it a compound of considerable interest. As research continues to uncover new ways to utilize this molecule, its importance is likely to grow further, shaping the future of both academic and industrial chemistry.
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